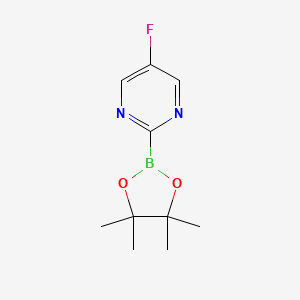![molecular formula C11H23BO2Si B13459633 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- CAS No. 165904-19-8](/img/structure/B13459633.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is a boron-containing compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- typically involves the reaction of pinacolborane with trimethylsilylacetylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.
Borylation: Often uses palladium or nickel catalysts in the presence of ligands.
Coupling Reactions: Commonly employs palladium or copper catalysts with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Borylation: Yields boronic esters or acids, which are valuable intermediates in organic synthesis.
Coupling Reactions: Forms biaryl compounds, which are important in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and imaging agents.
Medicine: For the synthesis of boron neutron capture therapy agents.
Industry: In the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic carbon atoms. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation and coupling reactions.
Catecholborane: Used in the hydroboration of alkenes and alkynes.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and allows for the formation of stable intermediates, making it particularly useful in complex synthetic routes.
Propiedades
Número CAS |
165904-19-8 |
|---|---|
Fórmula molecular |
C11H23BO2Si |
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
InChI |
InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3 |
Clave InChI |
DDTUVLIREHWBTK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)








![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)

